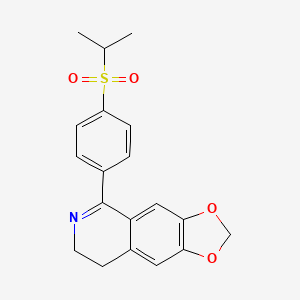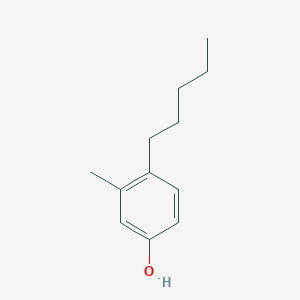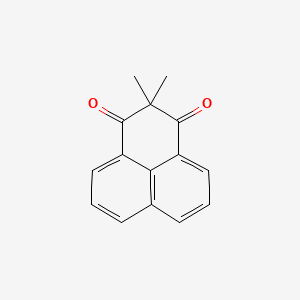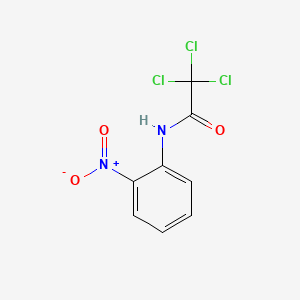
Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- is a chemical compound with the molecular formula C8H5Cl3N2O3 It is known for its unique structure, which includes a trichloroacetamide group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- typically involves the reaction of trichloroacetyl chloride with 2-nitroaniline. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloroacetamide group can undergo nucleophilic substitution reactions where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides with various functional groups.
Aplicaciones Científicas De Investigación
Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitrophenyl group may also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, 2,2,2-trichloro-: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
Acetamide, N-(2-nitrophenyl)-: Does not have the trichloroacetamide group, resulting in different chemical properties and reactivity.
Acetamide, 2,2,2-trichloro-N-(2,6-dichloro-4-nitrophenyl)-: Contains additional chlorine atoms on the phenyl ring, which may influence its reactivity and biological activity.
Uniqueness
Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- is unique due to the presence of both the trichloroacetamide and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Número CAS |
23326-83-2 |
|---|---|
Fórmula molecular |
C8H5Cl3N2O3 |
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl3N2O3/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13(15)16/h1-4H,(H,12,14) |
Clave InChI |
NCZQSPCRTZSEAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
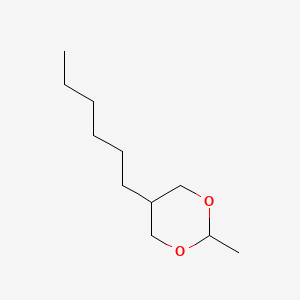
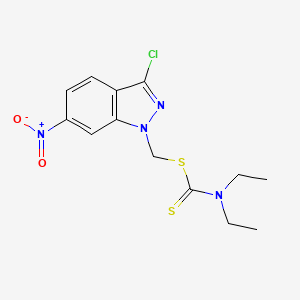
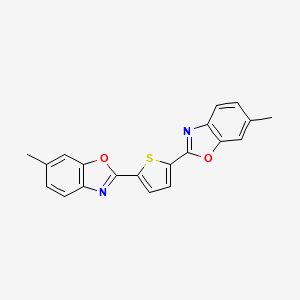

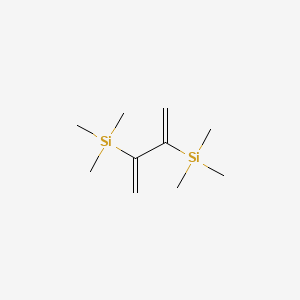

![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)
